molecular formula C8H8BrFO B1377961 5-Bromo-2-fluoro-4-methylbenzyl alcohol CAS No. 1449008-06-3

5-Bromo-2-fluoro-4-methylbenzyl alcohol

Cat. No. B1377961
CAS RN: 1449008-06-3
M. Wt: 219.05 g/mol
InChI Key: HGQYPBDSKIWEMP-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylbenzyl alcohol is a chemical compound with the CAS Number: 1449008-06-3 . It has a molecular weight of 219.05 . The IUPAC name for this compound is (5-bromo-2-fluoro-4-methylphenyl)methanol .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-fluoro-4-methylbenzyl alcohol is 1S/C8H8BrFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.05 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Organic Reactions

  • The synthesis of 4H-1-benzopyrans using a tandem SN2-SNAr reaction sequence highlights the versatility of halogenated benzyl alcohols in constructing complex heterocyclic structures. This methodology affords products in significant yields, showcasing the potential utility of compounds like 5-Bromo-2-fluoro-4-methylbenzyl alcohol in similar synthetic applications (Bunce et al., 2008).
  • In the development of novel protecting groups for alcohols, a study introduced a benzyl ether-type protecting group that was introduced by benzyl bromide and demonstrated compatibility with oxidizing conditions. This research indicates the potential for using halogenated benzyl alcohols in the design of new protecting groups (Crich et al., 2009).

Biological Activities

  • Bromophenol derivatives from marine sources have been identified with significant cytotoxicity against human cancer cell lines, suggesting that compounds like 5-Bromo-2-fluoro-4-methylbenzyl alcohol could potentially serve as lead compounds in the development of new anticancer agents (Xiuli Xu et al., 2004).
  • The antioxidant effects of bromophenols, demonstrated through cellular assays, underline the importance of halogenated compounds in the development of new antioxidant agents. This research emphasizes the potential for compounds like 5-Bromo-2-fluoro-4-methylbenzyl alcohol to exhibit or enhance antioxidant properties (Olsen et al., 2013).

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It’s always important to handle such compounds with care and appropriate safety measures.

properties

IUPAC Name

(5-bromo-2-fluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQYPBDSKIWEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262189
Record name Benzenemethanol, 5-bromo-2-fluoro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1449008-06-3
Record name Benzenemethanol, 5-bromo-2-fluoro-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449008-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 5-bromo-2-fluoro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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